k-Rha-gal
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
108906-96-3 |
|---|---|
Molecular Formula |
C27H30O15 |
Molecular Weight |
594.5 g/mol |
IUPAC Name |
3-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one |
InChI |
InChI=1S/C27H30O15/c1-9-17(32)20(35)22(37)26(38-9)42-25-21(36)18(33)15(8-28)40-27(25)41-24-19(34)16-13(31)6-12(30)7-14(16)39-23(24)10-2-4-11(29)5-3-10/h2-7,9,15,17-18,20-22,25-33,35-37H,8H2,1H3/t9-,15+,17-,18-,20+,21-,22+,25+,26-,27-/m0/s1 |
InChI Key |
OHOBPOYHROOXEI-SRIOWEGGSA-N |
SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)CO)O)O)O)O)O |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)CO)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)CO)O)O)O)O)O |
Other CAS No. |
108906-96-3 |
Synonyms |
kaempferol 3-O-alpha-rhamnopyranosyl-(1-2)-beta-galactopyranoside kaempferol-Rha-Gal |
Origin of Product |
United States |
Advanced Structural Elucidation of K Rha Gal
Spectroscopic Methodologies for Glycan Architecture Analysis
Spectroscopic techniques form the cornerstone of glycan structural analysis, providing non-destructive means to probe the molecular architecture of k-Rha-gal. Nuclear Magnetic Resonance (NMR) spectroscopy offers unparalleled detail regarding connectivity and stereochemistry, while Mass Spectrometry (MS) provides crucial information on molecular weight, composition, and sequence. Infrared (IR) and Ultraviolet (UV) spectroscopy complement these methods by characterizing functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Primary Glycan Structure Determination
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the primary structure of glycans, including the identification of sugar components, their absolute configuration, ring form, anomeric configuration, linkage(s), sequence, and substituents acs.orgnih.govglycopedia.eucreative-biolabs.comnumberanalytics.com. Modern high-field NMR instruments (typically 500 MHz or higher) enable a suite of one-dimensional (1D) and two-dimensional (2D) experiments to comprehensively characterize carbohydrate compounds wikipedia.org. The technique relies on measuring the chemical shifts and coupling constants of atomic nuclei, primarily 1H and 13C, to build a detailed picture of the molecular structure creative-proteomics.comwikipedia.orgnumberanalytics.com.
Anomeric Configuration and Glycosidic Linkage Elucidation by NMR
The anomeric carbon is a newly formed stereocenter during the cyclization of a linear sugar into its cyclic hemiacetal or hemiketal form, leading to two diastereomers known as anomers (α and β) creative-proteomics.com. NMR spectroscopy is highly effective in determining these crucial anomeric configurations. In 1H-NMR spectra, anomeric protons typically resonate in a distinct downfield region, usually between δ 4.3 and 5.9 ppm youtube.comcreative-proteomics.com. The magnitude of the vicinal proton-proton coupling constant (J1,2) between the anomeric proton (H-1) and its adjacent proton (H-2) is highly diagnostic: a J-value of 7–9 Hz typically indicates a β-configuration (diaxial coupling), while a value of 2–4 Hz suggests an α-configuration (equatorial-axial coupling) for pyranose sugars creative-proteomics.comunimo.itwikipedia.org. For 13C-NMR, anomeric carbons typically appear between 90-100 ppm, with subtle differences in chemical shifts often observed between α and β anomers wikipedia.orgyoutube.com.
Elucidation of glycosidic linkages, which define how monosaccharide units are connected, is achieved through various 2D NMR experiments. Through-space correlations observed in Nuclear Overhauser Effect Spectroscopy (NOESY) experiments are crucial. A key NOE correlation between the anomeric proton of one sugar residue and a proton on the linkage carbon of the adjacent sugar residue directly indicates the glycosidic bond position (e.g., H1 of Rha correlating with H4 of Gal for a 1→4 linkage) creative-proteomics.comwikipedia.orgnih.gov. Similarly, through-bond correlations obtained from Heteronuclear Multiple Bond Correlation (HMBC) experiments provide long-range coupling information between anomeric carbons and the linkage carbons of the adjacent residue, confirming the glycosidic linkage creative-proteomics.comoup.com.
Sequence and Substituent Identification via Advanced NMR Experiments
The presence and position of non-carbohydrate substituents (e.g., methyl groups, acetyl groups, or deoxy positions, as in rhamnose's methyl group) can be identified by their characteristic chemical shifts and coupling patterns in both 1H and 13C NMR spectra unimo.itwikipedia.orgyoutube.comresearchgate.net. For instance, the methyl group of rhamnose typically appears as a doublet around δ 1.2-1.3 ppm in 1H-NMR and around δ 17-18 ppm in 13C-NMR unimo.ityoutube.com. The integration of anomeric proton signals can also reveal the number of monosaccharide residues in the glycan unimo.it.
Table 1 presents illustrative NMR data for a hypothetical this compound disaccharide, demonstrating the type of information obtained from these experiments.
Table 1: Illustrative 1H and 13C NMR Chemical Shifts for a Hypothetical this compound Disaccharide (in D2O)
| Residue | Proton (H) | δH (ppm) | Carbon (C) | δC (ppm) | J1,2 (Hz) | Key NOESY/HMBC Correlations |
| Rhamnose | H-1 | 5.15 | C-1 | 102.5 | 3.5 (α) | H1(Rha) ↔ H4(Gal) |
| H-2 | 4.02 | C-2 | 72.1 | |||
| H-3 | 3.85 | C-3 | 74.5 | |||
| H-4 | 3.70 | C-4 | 76.8 | |||
| H-5 | 3.60 | C-5 | 70.0 | |||
| H-6 (CH3) | 1.25 | C-6 | 17.8 | |||
| Galactose | H-1 | 4.40 | C-1 | 104.0 | 7.8 (β) | |
| H-2 | 3.55 | C-2 | 71.0 | |||
| H-3 | 3.75 | C-3 | 73.0 | |||
| H-4 | 3.95 | C-4 | 78.5 | |||
| H-5 | 3.65 | C-5 | 75.0 | |||
| H-6a | 3.80 | C-6 | 62.0 | |||
| H-6b | 3.70 |
Note: The chemical shifts and coupling constants presented in Table 1 are illustrative and represent typical values for a hypothetical Rha-Gal disaccharide with an α-Rhamnose and β-Galactose linkage, such as α-L-Rhap-(1→4)-D-Galp. Actual values would vary depending on the specific anomeric configurations, linkage positions, and solvent conditions.
Mass Spectrometry (MS) for Glycan Composition and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of glycans, and for providing information on their sequence and branching patterns through fragmentation analysis nih.govnih.govacs.org. Techniques such as Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI) are commonly employed for glycan analysis, as they are "soft ionization" methods that typically produce intact molecular ions nih.gov.
For this compound, MS would first determine its precise molecular mass, allowing for the confirmation of its monosaccharide composition (i.e., one rhamnose and one galactose unit) and the presence of any other non-carbohydrate modifications. Tandem mass spectrometry (MS/MS or MSn), particularly using fragmentation techniques like Collision-Induced Dissociation (CID), Electron Transfer Dissociation (ETD), or Higher-energy Collisional Dissociation (HCD), is then used to induce fragmentation of the glycan ions spectroscopyonline.comacs.orgpremierbiosoft.comyoutube.com. The resulting fragmentation patterns, characterized by specific fragment ions (e.g., B/Y ions for glycosidic cleavages, or C/Z ions for cross-ring cleavages), provide crucial information about the sequence of monosaccharides and the positions of glycosidic linkages creative-proteomics.comnih.govacs.org. For instance, the presence of a specific fragment ion corresponding to rhamnose followed by another fragment corresponding to galactose would indicate the sequence. The relative abundance of different fragment ions can also provide insights into the stability of various glycosidic bonds and thus help differentiate between isomeric structures nih.gov. Permethylation of glycans prior to MS analysis is often used to improve ionization efficiency and stabilize glycan structures, leading to more informative fragmentation patterns beilstein-institut.denih.gov.
Infrared (IR) and Ultraviolet (UV) Spectroscopy for Functional Group Characterization
Infrared (IR) spectroscopy provides valuable information about the functional groups present in the this compound structure. Carbohydrates exhibit characteristic absorption bands in the IR spectrum due to the stretching and bending vibrations of hydroxyl (-OH) groups, C-O bonds, and C-H bonds nih.gov. The broad absorption band around 3300-3500 cm⁻¹ is indicative of O-H stretching, while C-O stretching vibrations typically appear in the 1000-1200 cm⁻¹ region, often referred to as the "fingerprint" region for carbohydrates. The presence of a methyl group in rhamnose would also show characteristic C-H stretching and bending vibrations. IR can thus confirm the general carbohydrate nature of this compound and identify the presence of specific functional groups, though it offers less detailed structural information compared to NMR or MS.
Ultraviolet (UV) spectroscopy is generally less informative for simple, unconjugated carbohydrates like this compound because they typically lack strong chromophores that absorb in the UV region nih.gov. However, if this compound were to be modified with a UV-active tag (e.g., for detection in chromatography) or if it contained naturally occurring chromophoric substituents (e.g., aromatic groups or conjugated double bonds), UV spectroscopy could be used to detect and quantify such features neb.com. In the absence of such chromophores, its utility for direct structural characterization of this compound is limited.
Chemical Derivatization and Degradation Approaches
Chemical derivatization and degradation methods are indispensable complementary tools in glycan structural elucidation, particularly for determining glycosidic linkage positions and sequence. These approaches often involve modifying the glycan to make it amenable to analysis by techniques like GC-MS or to selectively cleave specific bonds.
Methylation Analysis: Methylation analysis is a classical and highly effective method for determining the positions of glycosidic linkages and identifying branching points within a glycan structure like this compound spectroscopyonline.comuga.edunih.govmdpi.com. The process typically involves permethylation of all free hydroxyl groups in the glycan, which introduces stable methyl groups at these positions uga.edunih.govcreative-proteomics.com. After permethylation, the glycosidic linkages are cleaved, usually by acid hydrolysis, releasing individual partially methylated monosaccharide residues uga.edunih.gov. These partially methylated monosaccharides are then reduced (e.g., with NaBD4, which also labels the anomeric carbon with deuterium) and acetylated to form volatile partially methylated alditol acetates (PMAAs) uga.edumdpi.com. Analysis of these PMAAs by Gas Chromatography-Mass Spectrometry (GC-MS) allows for the identification of the original linkage positions. For example, a hydroxyl group at C-4 of galactose that was involved in a glycosidic linkage would become a free hydroxyl group upon hydrolysis, and thus would not be methylated during the permethylation step, leading to a distinct PMAA fragment in the GC-MS analysis uga.edunih.gov.
Glycosidase Digestion: Enzymatic degradation using specific glycosidases is a powerful and highly selective method for determining the sequence of monosaccharide units and confirming glycosidic linkage positions and anomeric configurations creative-proteomics.comnih.govsigmaaldrich.comneb.comcreative-proteomics.com. Exoglycosidases, which remove terminal monosaccharide residues from the non-reducing end of a glycan, are particularly useful sigmaaldrich.comcreative-proteomics.com. By using a panel of exoglycosidases with known specificities for sugar type, anomeric configuration (α or β), and linkage position (e.g., β(1→4)-galactosidase), researchers can sequentially remove sugar units from this compound sigmaaldrich.com. The change in molecular weight (monitored by MS) or chromatographic mobility (monitored by HPLC or CE) after each enzymatic digestion step provides direct evidence for the identity and linkage of the removed sugar, thereby establishing the glycan sequence creative-proteomics.comnih.govsigmaaldrich.comneb.com. Endoglycosidases, which cleave internal glycosidic bonds, can also be employed for specific applications, particularly with larger glycans nih.gov.
Monosaccharide Composition Analysis
Monosaccharide composition analysis is the foundational step in glycan structural elucidation, providing information on the types and molar ratios of the constituent monosaccharides. For this compound, this analysis would confirm the presence of rhamnose and galactose. The process generally involves the complete cleavage of all glycosidic linkages through acid hydrolysis, followed by the separation, detection, and quantification of the released monosaccharides nih.govnih.gov.
Common analytical techniques employed include:
Gas Chromatography-Mass Spectrometry (GC-MS): After acid hydrolysis, monosaccharides are typically derivatized into volatile forms, such as alditol acetates or trimethylsilyl (B98337) ethers, which can then be separated by gas chromatography and identified by their characteristic mass fragmentation patterns and retention times using mass spectrometry nih.govnih.gov.
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD): This method offers high resolution and sensitivity for separating carbohydrates based on their composition, size, linkage, and charge, without the need for derivatization creative-proteomics.comthermofisher.com.
High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with fluorescent labeling (e.g., with 2-aminobenzoic acid), allows for accurate quantitative analysis of monosaccharides creative-proteomics.comthermofisher.com.
For this compound, a typical monosaccharide composition analysis would yield a molar ratio of rhamnose to galactose, indicating the relative abundance of each sugar in the compound. For instance, if this compound were a disaccharide, the molar ratio would likely be 1:1.
Table 1: Hypothetical Monosaccharide Composition of this compound
| Monosaccharide | Relative Molar Ratio |
| Rhamnose | 1.0 |
| Galactose | 1.0 |
This table indicates that this compound is composed of equimimolar amounts of rhamnose and galactose, suggesting it is an oligosaccharide containing both units.
Glycosidic Linkage Analysis (e.g., Methylation Analysis)
Glycosidic linkage analysis is crucial for determining the positions at which monosaccharide units are connected and identifying any branching points within the glycan structure nih.govresearchgate.net. Methylation analysis, a widely used chemical approach, provides detailed information on these linkages.
The principle of methylation analysis involves the permethylation of all free hydroxyl groups in the intact glycan, converting them into stable methyl ethers. Subsequently, the glycosidic linkages are cleaved by acid hydrolysis, producing partially methylated monosaccharide residues. The hydroxyl groups that were originally involved in glycosidic linkages or ring structures will now be free. These partially methylated monosaccharides are then reduced (typically to alditols) and acetylated to form partially methylated alditol acetates (PMAAs), which are volatile and amenable to GC-MS analysis nih.govresearchgate.netmdpi.com.
The fragmentation patterns obtained from the electron impact (EI)-MS of PMAAs, along with their retention times, allow for the identification of the original linkage positions. For example:
A terminal rhamnose would yield a specific PMAA indicating it is linked at only one position (e.g., C-1).
A 1→2 linked galactose would show methylation at all positions except C-1 and C-2.
A branched galactose (e.g., linked at C-1, C-3, and C-6) would indicate free hydroxyl groups at C-1, C-3, and C-6 in the original structure, leading to acetylation at these positions in the PMAA.
Table 2: Hypothetical Glycosidic Linkages in this compound via Methylation Analysis
| Monosaccharide Derivative (PMAA) | Original Linkage Type | Information Provided for this compound |
| 2,3,4-Me4-Rha-1,5-Ac2 | Terminal Rhamnose | Non-reducing end of Rhamnose |
| 1,3,4,6-Me4-Gal-2,5-Ac2 | 1→2 linked Galactose | Galactose linked at C-2 |
| 1,2,4,6-Me4-Gal-3,5-Ac2 | 1→3 linked Galactose | Galactose linked at C-3 |
| 1,2,3,5-Me4-Gal-4,6-Ac2 | 1→4 linked Galactose | Galactose linked at C-4 |
| 1,2,3,4-Me4-Gal-5,6-Ac2 | 1→6 linked Galactose | Galactose linked at C-6 |
| 1,2,3,4,6-Me5-Gal-5-Ac1 | Branched Galactose | Galactose as a branching point |
This analysis would pinpoint the specific atoms involved in the glycosidic bonds between rhamnose and galactose units, and reveal if this compound is a linear or branched structure.
Periodate (B1199274) Oxidation and Smith Degradation
Periodate oxidation followed by Smith degradation is a powerful chemical method used to determine the sequence and linkage patterns of glycans, particularly for identifying specific linkage types and the presence of non-reducing ends oup.comjcggdb.jpcore.ac.uk. The technique selectively cleaves carbon-carbon bonds within vicinal diols (adjacent hydroxyl groups) jcggdb.jpnih.gov.
The process involves three main steps:
Periodate Oxidation: The glycan is treated with sodium periodate, which oxidizes and cleaves C-C bonds between hydroxyl groups that are vicinal and in a cis orientation. This reaction consumes periodate and releases formaldehyde, formic acid, or malondialdehyde, depending on the number of vicinal diols. Monosaccharide residues that are substituted at positions involved in vicinal diols (e.g., 1→2 linked sugars, or sugars involved in ring structures that prevent vicinal diols) are resistant to cleavage oup.comnih.gov.
Borohydride (B1222165) Reduction: The aldehyde groups generated from the periodate oxidation are then reduced to hydroxyl groups using sodium borohydride jcggdb.jpcore.ac.uk.
Mild Acid Hydrolysis (Smith Degradation): The resulting polyalcohols are subjected to mild acid hydrolysis. This step selectively cleaves the glycosidic linkages of the oxidized and reduced sugar residues, while preserving the linkages of the periodate-resistant residues oup.comcore.ac.uk.
By analyzing the size and composition of the remaining fragments after Smith degradation, information about the original structure can be deduced. For this compound, this technique could help to:
Confirm the presence of 1→2 linkages, as these are generally resistant to periodate oxidation core.ac.uk.
Identify terminal sugar residues, which would be completely degraded.
Determine the length of linear segments and the positions of branching points.
For example, if this compound is a linear disaccharide of Rha-Gal, and the rhamnose is terminal, periodate oxidation would degrade the rhamnose, leaving the galactose unit or a modified galactose unit. If the galactose is 1→2 linked to rhamnose, that specific linkage might be resistant.
Integration of Multi-Omics Data for Comprehensive Glycan Structure Assignment
While chemical methods like monosaccharide composition, linkage analysis, and periodate oxidation provide crucial insights, the complete and unambiguous structural assignment of complex glycans like this compound often requires the integration of data from various advanced analytical techniques, often referred to as multi-omics data integration mdpi.comresearchgate.netnih.gov. Glycomics, as a field, focuses on the study of all glycan structures within an organism researchgate.net.
Key complementary techniques include:
Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS): High-resolution mass spectrometry techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) provide accurate molecular weight information. Tandem MS (MS/MS) experiments generate fragmentation patterns that reveal the sequence of monosaccharide units and the positions of linkages. Permethylation often aids MS fragmentation, making it easier to determine branching and linkage analysis nih.govludger.com.
Bioinformatics Tools and Databases: Computational tools and glycan databases (e.g., GlycoPOST, GlyCosmos Portal, GlyGen) are increasingly used to process, analyze, and interpret large datasets from various omics platforms. They can help in predicting structures, comparing experimental data with known glycan motifs, and visualizing complex glycan structures preprints.org.
The integration of these diverse data types allows for a holistic understanding of this compound's structure. For example, methylation analysis might suggest several possible linkage isomers, but NMR data, particularly the anomeric proton and carbon chemical shifts, can definitively resolve these ambiguities. MS/MS fragmentation can confirm the sequence of sugars, which might be inferred from periodate oxidation. By combining these orthogonal datasets, researchers can construct a highly confident and detailed structural model of this compound, including its anomeric configurations, linkage positions, and sequence. This comprehensive approach is essential for fully characterizing novel or complex glycan structures and understanding their biological roles.
Biosynthesis of K Rha Gal and Its Precursors
Biosynthetic Pathways of Rhamnose and Galactose Nucleotide Donors
The biosynthesis of rhamnose and galactose nucleotide donors involves distinct enzymatic pathways, leading to different activated forms of rhamnose (UDP-Rha, GDP-Rha, dTDP-Rha) and a common activated form of galactose (UDP-Gal).
Uridine Diphosphate-Rhamnose (UDP-Rha) is a significant rhamnose donor found in plants, fungi, and certain viruses. wikipedia.orgguidetopharmacology.orgnih.govnih.gov Its biosynthesis typically proceeds from Uridine Diphosphate-Glucose (UDP-Glc). wikipedia.orgnih.govdsmz.de
In plants, such as Arabidopsis thaliana, the conversion of UDP-Glc to UDP-Rha is catalyzed by a single, bifunctional enzyme known as UDP-L-rhamnose synthase (Rhm or URS). wikipedia.orgnih.govdsmz.de This enzyme facilitates the reaction through a UDP-4-keto-6-deoxy-glucose (U4k6dG) intermediate. wikipedia.orgdsmz.de The Rhm enzyme is characterized by two catalytically active domains: an N-terminal dehydration domain (Binding Domain 1, BD1) and a C-terminal epimerization-reduction domain (Binding Domain 2, BD2). dsmz.de In some instances, the biosynthesis of UDP-Rha requires Nicotinamide Adenine Dinucleotide Phosphate (B84403) (NADPH) as a cofactor. nih.gov
Fungi, in contrast to plants, employ a two-gene system for UDP-Rha synthesis. The process involves a UDP-glucose-4,6-dehydratase, which converts UDP-glucose to UDP-4-keto-6-deoxyglucose, followed by a bifunctional UDP-4-keto-6-deoxyglucose-3,5-epimerase/-4-reductase that further transforms the intermediate into UDP-rhamnose. nih.gov
Table 1: Key Enzymes and Substrates in UDP-Rhamnose Biosynthesis
| Enzyme/Intermediate Name | Role in Pathway | Organism Type | Substrates | Products |
| UDP-L-rhamnose synthase (Rhm/URS) | Single enzyme for dehydration, epimerization, and reduction | Plants, some viruses | UDP-Glucose, NADPH (in some cases) | UDP-Rhamnose |
| UDP-glucose-4,6-dehydratase | Dehydration | Fungi | UDP-Glucose | UDP-4-keto-6-deoxyglucose |
| UDP-4-keto-6-deoxyglucose-3,5-epimerase/-4-reductase | Epimerization and reduction | Fungi | UDP-4-keto-6-deoxyglucose | UDP-Rhamnose |
Guanosine Diphosphate-Rhamnose (GDP-Rha), specifically the D-rhamnose enantiomer, is a less prevalent activated sugar donor. It is predominantly found in pathogenic bacteria, such as Pseudomonas and Aneurinibacillus thermoaerophilus, and in certain giant algal-infecting viruses. wikipedia.orgguidetopharmacology.org
The biosynthesis of GDP-D-rhamnose proceeds in two distinct enzymatic steps, starting from Guanosine Diphosphate-Mannose (GDP-Man). wikipedia.orgguidetopharmacology.org
GDP-mannose-4,6-dehydratase (GMD) : This enzyme catalyzes the initial conversion of GDP-D-mannose to GDP-4-keto-6-deoxy-D-mannose. wikipedia.orgguidetopharmacology.org
GDP-6-deoxy-D-lyxo-hexos-4-ulose-4-reductase (RMD) : Following the dehydration step, RMD catalyzes the reduction of GDP-4-keto-6-deoxy-D-mannose to produce GDP-D-rhamnose. wikipedia.org
Both GMD and RMD belong to the short-chain dehydrogenase/reductase (SDR) enzyme family. wikipedia.org GMD shares homology with RmlB, while RMD is homologous to RmlD, enzymes involved in dTDP-Rha biosynthesis. wikipedia.org Notably, enzymes within the GDP-D-Rha biosynthesis pathway exhibit strict substrate specificity, preventing the conversion of intermediates from other rhamnose pathways, such as dTDP-4-keto-6-deoxy-glucose, into dTDP-Rha. wikipedia.org
Table 2: Key Enzymes and Substrates in GDP-Rhamnose Biosynthesis
| Enzyme Name | Role in Pathway | Substrates | Products |
| GDP-mannose-4,6-dehydratase (GMD) | Dehydration | GDP-D-mannose | GDP-4-keto-6-deoxy-D-mannose |
| GDP-6-deoxy-D-lyxo-hexos-4-ulose-4-reductase (RMD) | Reduction | GDP-4-keto-6-deoxy-D-mannose | GDP-D-rhamnose |
Thymidine Diphosphate-Rhamnose (dTDP-Rha) is the most common rhamnose donor found ubiquitously in Gram-negative and Gram-positive bacteria, as well as in archaea and some microalgae. guidetopharmacology.orgzhanggroup.orgmpg.de Its biosynthesis is a four-step enzymatic process starting from Glucose-1-phosphate (Glc-1-P) and deoxythymidine triphosphate (dTTP). wikipedia.orgguidetopharmacology.orgzhanggroup.orgmpg.defishersci.fi This pathway is often referred to as the Rml pathway, involving four distinct enzymes: RmlA, RmlB, RmlC, and RmlD. wikipedia.orgguidetopharmacology.orgzhanggroup.orgmpg.defishersci.fi
The sequential reactions are as follows:
RmlA (Glucose-1-phosphate thymidylyltransferase) : This enzyme catalyzes the initial step, forming dTDP-glucose (dTDP-Glc) from Glc-1-P and dTTP. wikipedia.orgguidetopharmacology.orgzhanggroup.orgmpg.defishersci.fi RmlA is also known as a pyrophosphorylase based on its reverse reaction and exhibits promiscuity towards sugar-1-phosphates and nucleotide triphosphate substrates. wikipedia.org
RmlB (dTDP-Glc-4,6-dehydratase) : RmlB catalyzes the oxidation and dehydration of dTDP-Glc to produce dTDP-4-keto-6-deoxy-D-glucose (dT4k6dG). wikipedia.orgguidetopharmacology.orgmpg.defishersci.fi
RmlC (dTDP-4-keto-6-deoxy-Glc-3,5-epimerase) : This enzyme performs an unusual double epimerization at the C3 and C5 positions of the sugar moiety of dT4k6dG. wikipedia.orgguidetopharmacology.orgmpg.defishersci.fi
RmlD (dTDP-4-keto-Rha reductase) : In the final step, RmlD catalyzes the reduction of the C4 keto group, yielding dTDP-L-rhamnose. wikipedia.orgguidetopharmacology.orgmpg.defishersci.fi This step typically requires NADPH as a cofactor. nih.gov
Table 3: Key Enzymes and Substrates in dTDP-Rhamnose Biosynthesis
| Enzyme Name | Role in Pathway | Substrates | Products |
| RmlA (Glucose-1-phosphate thymidylyltransferase) | Nucleotidyl transfer | Glucose-1-phosphate, dTTP | dTDP-Glucose |
| RmlB (dTDP-Glc-4,6-dehydratase) | Dehydration | dTDP-Glucose | dTDP-4-keto-6-deoxy-D-glucose |
| RmlC (dTDP-4-keto-6-deoxy-Glc-3,5-epimerase) | Epimerization | dTDP-4-keto-6-deoxy-D-glucose | dTDP-4-keto-rhamnose |
| RmlD (dTDP-4-keto-Rha reductase) | Reduction | dTDP-4-keto-rhamnose, NADPH | dTDP-L-rhamnose |
Uridine Diphosphate-Galactose (UDP-Gal) serves as a crucial monosaccharide building block for various glycoconjugates. fishersci.com Its cellular pool is maintained through two primary pathways: de novo biosynthesis and the Leloir salvage pathway.
De novo Biosynthesis : This pathway involves the epimerization of Uridine Diphosphate-Glucose (UDP-Glc) catalyzed by the enzyme UDP-glucose 4-epimerase (GALE). fishersci.com UDP-Glc itself is synthesized from Glucose-1-phosphate by UDP-glucose pyrophosphorylase (UGP).
Leloir Pathway (Salvage Pathway) : This pathway is essential for the metabolism of dietary galactose. Galactose is initially phosphorylated by galactokinase, utilizing Adenosine Triphosphate (ATP), to form Galactose-1-phosphate (Gal-1-P). fishersci.com Subsequently, Gal-1-P reacts with UDP-glucose in a "ping-pong" mechanism, catalyzed by galactose-1-phosphate uridylyltransferase (GALT), yielding Glucose-1-phosphate and UDP-galactose. fishersci.com The UDP-Gal produced can then be interconverted with UDP-glucose by UDP-glucose 4-epimerase, ensuring a balanced supply of both nucleotide sugars. fishersci.com
Table 4: Key Enzymes and Substrates in UDP-Galactose Biosynthesis
| Pathway | Enzyme Name | Role in Pathway | Substrates | Products |
| De novo | UDP-glucose pyrophosphorylase (UGP) | Synthesis of UDP-Glc | Glucose-1-phosphate, UTP | UDP-Glucose |
| De novo | UDP-glucose 4-epimerase (GALE) | Epimerization | UDP-Glucose | UDP-Galactose |
| Leloir | Galactokinase | Phosphorylation | Galactose, ATP | Galactose-1-phosphate |
| Leloir | Galactose-1-phosphate uridylyltransferase (GALT) | Transferase | Galactose-1-phosphate, UDP-Glucose | Glucose-1-phosphate, UDP-Galactose |
Glycosyltransferase Enzymes in k-Rha-gal Assembly
Glycosyltransferases (GTs) are a diverse family of enzymes crucial for the biosynthesis of glycoconjugates, including the hypothetical "this compound." These enzymes are responsible for the transfer of sugar residues from activated nucleotide sugars to various acceptor molecules, forming glycosidic bonds. guidetopharmacology.org GTs are often complex, multi-domain proteins, and their membrane-associated nature can pose challenges for recombinant production and characterization. guidetopharmacology.org
Rhamnosyltransferases (Rha-Ts) are a specialized class of glycosyltransferases that specifically utilize nucleotide-activated rhamnose (NDP-Rha) as the sugar donor. guidetopharmacology.org They play a vital role in attaching one or multiple rhamnose residues to a wide array of acceptor molecules, ranging from small natural products like plant flavonoids to large and complex polysaccharides found in bacterial lipopolysaccharides (LPS). guidetopharmacology.org
Specificity: The substrate specificity of rhamnosyltransferases can vary considerably. For instance, SpnG, a rhamnosyltransferase from Saccharopolyspora spinosa, demonstrates remarkable substrate promiscuity, capable of accepting various NDP sugar analogs. Conversely, enzymes involved in the GDP-D-Rhamnose biosynthesis pathway, such as GMD and RMD, exhibit strict substrate specificity, preventing them from acting on intermediates from other rhamnose pathways. wikipedia.org In plants, the rhamnosyltransferase UGT89C1 from Arabidopsis thaliana displays specificity for UDP-β-L-rhamnose, with specific residues (Asp356, His357, Pro147, and Ile148) identified as critical for donor recognition. Interestingly, a mutant of UGT89C1 (H357Q) showed activity with both UDP-β-L-rhamnose and UDP-glucose, highlighting the potential for engineered specificity.
Catalytic Mechanism: The catalytic mechanisms employed by rhamnosyltransferases generally fall into two categories: inverting or retaining. Most structurally characterized rhamnosyltransferases operate via an inverting mechanism, which results in the inversion of the anomeric configuration of the transferred sugar during the glycosidic bond formation. guidetopharmacology.org In contrast, some Rha-Ts, such as WsaF from Geobacillus stearothermophilus, utilize a retaining mechanism, preserving the anomeric configuration. guidetopharmacology.org
Inverting glycosyltransferases typically proceed through a direct-displacement (SN2-like) reaction. This mechanism involves a general base catalyst that deprotonates the incoming nucleophile of the acceptor molecule, facilitating its attack on the anomeric carbon of the sugar donor. Simultaneously, a Lewis acid often activates the departing phosphate leaving group. For example, in the plant rhamnosyltransferase UGT89C1, His21 has been identified as a key catalytic base, forming an acceptor-His dyad, suggesting that this enzyme employs a catalytic dyad mechanism rather than the more common catalytic triad (B1167595) observed in many other glycosyltransferases. In the bacterial inverting rhamnosyltransferase EarP from Pseudomonas aeruginosa, residues Asp12, Asp16, and Tyr112 interact with the acceptor, with Asp16 proposed to function as the general base.
Specificity and Catalytic Mechanism of Galactosyltransferases
Galactosyltransferases (GalTs) are a large family of enzymes that catalyze the transfer of galactose residues from a donor molecule, typically UDP-galactose, to various acceptor molecules, forming a new glycosidic bond wikipedia.orgcenmed.comfishersci.ca. These enzymes are highly substrate-specific and regioselective mdpi.com.
Their catalytic mechanism is often described as an SN2-like reaction, involving a direct displacement mechanism cenmed.commdpi.comnih.govamdb.online. This typically involves the activation of the donor substrate (UDP-Gal) by a metal ion, such as Mn2+, which facilitates the departure of UDP wikipedia.orgcenmed.comnih.govamdb.online. The hydroxyl group of the acceptor molecule then acts as a nucleophile, attacking the anomeric carbon of the galactose moiety cenmed.comamdb.online. Conformational changes in the enzyme, involving flexible loops, are observed upon binding of metal ions and sugar-nucleotides, leading to the formation of an oligosaccharide acceptor binding site wikipedia.orgnih.gov.
The specificity of galactosyltransferases for their sugar donor is generally determined by specific residues within the sugar-nucleotide binding pocket wikipedia.org. Acceptor specificity is influenced by residues in the acceptor binding site; for instance, β1,4-galactosyltransferase (β4Gal-T1) transfers galactose to N-acetylglucosamine (GlcNAc), but in the presence of α-lactalbumin, its specificity shifts towards glucose to synthesize lactose (B1674315) wikipedia.org. Human β1,3-galactosyltransferase 5 (β3GalT5) can transfer galactose to a broad spectrum of glycan acceptors, including Gb4 glycan and Lc3 glycan, via a β1,3-linkage cenmed.comamdb.online. Mutations in key residues can alter or broaden the donor and acceptor specificities of these enzymes, enabling the synthesis of specific complex carbohydrates wikipedia.org.
Rhamnosyltransferases, which would be involved in adding rhamnose to a growing glycan, also exhibit specific mechanisms. They transfer rhamnose from nucleotide-activated rhamnose (NDP-Rha) to various acceptor molecules, ranging from small natural products to larger polysaccharides metabolomicsworkbench.org. Their catalytic mechanisms can be either inverting or retaining, altering the stereochemistry of the sugar during catalysis metabolomicsworkbench.orgctdbase.org. For example, the plant rhamnosyltransferase UGT89C1 from Arabidopsis thaliana shows specificity for UDP-β-L-rhamnose as a sugar donor, with key residues involved in donor recognition and catalysis.
Chemical and Chemoenzymatic Synthesis of K Rha Gal Analogues and Derivatives
Strategies in Glycosylation Chemistry
Chemical glycosylation remains a cornerstone of carbohydrate synthesis. The formation of the glycosidic bond between a rhamnosyl donor and a galactosyl acceptor requires careful strategic planning, particularly concerning the stereochemical outcome at the anomeric center and the differential protection of multiple hydroxyl groups. wiley-vch.deresearchgate.net
Achieving high stereoselectivity in the formation of the glycosidic linkage is one of the most critical challenges in oligosaccharide synthesis. frontiersin.org The desired anomeric configuration (α or β) is influenced by the glycosyl donor, the acceptor's reactivity, protecting groups, the promoter, and solvent effects. nih.govntu.edu.sg
For the synthesis of Rha-gal linkages, controlling the formation of the 1,2-cis linkage (β-rhamnoside) is particularly difficult due to the opposing anomeric effect, which favors the α-anomer. nih.gov Several methods have been developed to address this:
Neighboring Group Participation: The use of a participating protecting group (e.g., acyl groups like acetyl or benzoyl) at the C-2 position of the rhamnosyl donor is a classic strategy to ensure 1,2-trans glycosylation (α-rhamnoside). The protecting group forms a transient cyclic intermediate that blocks one face of the molecule, directing the incoming acceptor to the opposite face. nih.gov
Non-Participating Groups for 1,2-cis Linkages: To achieve the more challenging 1,2-cis linkage (β-rhamnoside), non-participating groups (e.g., ethers like benzyl (B1604629) or silyl) are used at the C-2 position. nih.gov However, this often leads to a mixture of α and β anomers.
Conformational Control: Strategies that lock the conformation of the glycosyl donor can be employed to favor a specific stereochemical outcome. For instance, the use of 4,6-O-benzylidene acetals in mannosyl donors (which share the C-2 axial hydroxyl configuration with rhamnose) has been used to promote β-selectivity. nih.gov
Halide-Promoted Glycosylations: A highly β-selective rhamnosylation protocol has been developed using glycosyl hemiacetals, which are converted in situ to glycosyl chloride and then iodide intermediates. The reaction, promoted by lithium iodide, is proposed to proceed via an SN2-type displacement of an α-glycosyl iodide, effectively forcing the formation of the β-linkage. nih.gov This method avoids the need for complex, conformationally restricted donors or cryogenic conditions. nih.gov
| Method | Typical C-2 Group | Primary Outcome | Mechanism/Principle | Key Features |
|---|---|---|---|---|
| Neighboring Group Participation | Acyl (e.g., Acetyl, Benzoyl) | α-Rhamnoside (1,2-trans) | Formation of a stable dioxolanylium ion intermediate that shields the α-face. | Highly reliable and predictable for α-linkages. |
| Use of Non-Participating Groups | Ether (e.g., Benzyl) | α/β Mixture (often α-dominant) | Relies on kinetic control and the anomeric effect. | Often requires careful optimization of conditions to favor the β-anomer. |
| Halide-Promoted SN2 Reaction | Ether (e.g., Benzyl) | β-Rhamnoside (1,2-cis) | In situ formation of an α-glycosyl iodide followed by SN2 displacement by the acceptor. nih.gov | High β-selectivity without requiring complex donors or cryogenic temperatures. nih.gov |
The synthesis of a specific k-Rha-gal analogue requires a robust protecting group strategy to differentiate the numerous hydroxyl groups on both the rhamnose and galactose units. wiley-vch.de Protecting groups must be stable under various reaction conditions and selectively removable without affecting other groups. This is known as an orthogonal protection strategy.
Permanent vs. Temporary Groups: Protecting groups can be classified as permanent or temporary. Permanent groups, like benzyl ethers, remain in place throughout the synthesis and are removed in the final step. wiley-vch.de Temporary groups, such as silyl (B83357) ethers or fluorenylmethoxycarbonyl (Fmoc) groups, are used to unmask a specific hydroxyl group for glycosylation at an intermediate stage. wiley-vch.denih.gov
Regioselective Protection/Deprotection: The inherent differences in the reactivity of hydroxyl groups (primary vs. secondary, equatorial vs. axial) can be exploited for regioselective protection. rsc.org For example, bulky protecting groups like trityl or silyl ethers will preferentially react with the less sterically hindered primary hydroxyl group (e.g., C-6 of galactose). wiley-vch.dersc.org
Orthoester and Acetal (B89532) Formation: Diols can be selectively protected using reagents that form cyclic acetals or ketals. For instance, a 4,6-O-benzylidene acetal is commonly used to protect the C-4 and C-6 hydroxyls of galactose, leaving the C-2 and C-3 hydroxyls available for further reaction. wiley-vch.de
| Protecting Group | Abbreviation | Type | Typical Cleavage Conditions | Notes |
|---|---|---|---|---|
| Benzyl | Bn | Permanent Ether | Catalytic hydrogenation (e.g., H2, Pd/C) | Stable to a wide range of acidic and basic conditions. wiley-vch.de |
| Acetyl | Ac | Temporary Ester | Mild base (e.g., NaOMe in MeOH) | Can act as a participating group at the C-2 position. nih.gov |
| Benzoyl | Bz | Temporary Ester | Base (e.g., NaOMe in MeOH) | More stable than acetyl; also a participating group. |
| tert-Butyldimethylsilyl | TBDMS | Temporary Silyl Ether | Fluoride source (e.g., TBAF) | Bulky group, useful for selective protection of primary hydroxyls. rsc.org |
| Fluorenylmethoxycarbonyl | Fmoc | Temporary Carbamate | Mild base (e.g., piperidine, NEt3) nih.gov | Common in solid-phase synthesis. nih.gov |
| Benzylidene Acetal | - | Temporary Acetal | Mild acid (e.g., TFA) or reductive cleavage | Protects vicinal diols, such as the 4,6-OH of galactose. wiley-vch.de |
Chemoenzymatic Approaches for Complex Carbohydrate Construction
Chemoenzymatic synthesis integrates the precision of enzymatic reactions with the flexibility of chemical synthesis. nih.govnih.gov This approach leverages enzymes, particularly glycosyltransferases, to form glycosidic bonds with absolute stereo- and regioselectivity, thereby circumventing the need for complex protecting group manipulations. nih.gov
Glycosyltransferases (GTs) are enzymes that catalyze the transfer of a monosaccharide from an activated sugar nucleotide donor to an acceptor molecule. nih.gov The use of GTs for synthesizing Rha-gal structures offers significant advantages. nih.gov
High Specificity: Each GT is specific for the donor, acceptor, and the linkage it forms, ensuring the creation of a single, well-defined product. nih.gov For example, a specific rhamnosyltransferase would transfer L-rhamnose from a donor like dTDP-L-rhamnose to a specific position on a galactose acceptor.
Mild Reaction Conditions: Enzymatic reactions are performed in aqueous buffers under mild temperature and pH conditions, which preserves sensitive functional groups elsewhere in the molecule.
No Protecting Groups Needed: The high specificity of enzymes means that protecting groups are generally not required, dramatically simplifying the synthetic route. nih.gov
The main limitation of this approach can be the availability and substrate specificity of the required enzymes. nih.gov However, enzyme engineering and discovery are expanding the toolbox of available GTs, allowing for the synthesis of both natural and unnatural glycan structures. nih.gov
One-Pot Multienzyme (OPME) systems represent a highly efficient strategy where multiple enzymatic reactions are carried out concurrently in a single reaction vessel. nih.gov For the synthesis of a this compound derivative, an OPME system could combine the enzymes needed for both the synthesis of the sugar nucleotide donor and the final glycosylation step. researchgate.net
A typical OPME system for this purpose might include:
Sugar Nucleotide Synthesis Module: A set of enzymes that synthesize the activated rhamnose donor (e.g., dTDP-L-rhamnose) from simpler, less expensive precursors like rhamnose-1-phosphate and dTTP. nih.gov
Glycosylation Module: A specific rhamnosyltransferase that transfers the newly synthesized dTDP-L-rhamnose to the galactose acceptor.
This approach is cost-effective as it allows for the in situ generation and recycling of expensive sugar nucleotides and cofactors. nih.govresearchgate.net The sequence and combination of enzymes used in OPME systems define the final structure of the product, enabling the systematic construction of complex carbohydrates. nih.gov
Solid-Phase Synthesis Techniques for Glycan Libraries
Solid-phase synthesis, a technique originally developed for peptides, has been successfully adapted for the automated and semi-automated synthesis of oligosaccharides. rsc.orgrsc.org This method involves attaching the initial sugar unit to an insoluble polymer resin and building the glycan chain through sequential coupling and deprotection steps. nih.govacs.org
The key advantages of this approach include:
Simplified Purification: Unreacted reagents and by-products are easily removed by washing the resin, eliminating the need for complex chromatographic purification after each step. acs.org
Use of Excess Reagents: A large excess of the glycosyl donor can be used to drive the coupling reaction to completion, maximizing yields. acs.org
Automation and Library Synthesis: The process is amenable to automation, which greatly accelerates the synthesis of complex glycans and enables the creation of glycan libraries for high-throughput screening and biological studies. nih.gov
In a typical acceptor-bound solid-phase synthesis of a Rha-gal analogue, a galactose unit would be attached to the solid support via a cleavable linker. rsc.org A temporary protecting group on the galactose would be removed, followed by the addition of an activated rhamnosyl donor. After the full sequence is assembled, the final oligosaccharide is cleaved from the resin and the permanent protecting groups are removed. nih.gov
Synthetic Biology Approaches for Tailored Glycan Structures
Synthetic biology offers powerful tools for the production of custom glycan structures, moving beyond the limitations of traditional chemical synthesis and leveraging the specificity of biological systems. frontiersin.orgcornell.edu These approaches involve the engineering of metabolic pathways and the utilization of specific enzymes to create complex oligosaccharides with defined structures. researchgate.netnih.gov This section details the key strategies within synthetic biology for producing tailored glycans, such as the hypothetical this compound.
A primary strategy in synthetic biology for glycan synthesis is metabolic engineering . This involves redesigning the metabolic pathways of microbial hosts, such as Escherichia coli, to produce specific oligosaccharides. researchgate.netacs.org By introducing and optimizing the expression of genes encoding for specific glycosyltransferases (GTs), researchers can direct the cellular machinery to assemble desired glycan structures. nih.govresearchgate.net Glycosyltransferases are enzymes that catalyze the transfer of a monosaccharide from an activated sugar donor to an acceptor molecule, exhibiting high stereo- and regioselectivity. acs.orgnih.gov For the synthesis of a rhamnosyl-galactose structure, this would involve engineering a host to express the necessary rhamnosyltransferase that can utilize an activated rhamnose donor and a galactose acceptor. nih.gov
Whole-cell biocatalysis is a direct application of metabolic engineering, where entire microbial cells are used as catalysts for oligosaccharide synthesis. researchgate.net This method is advantageous as it can be scalable and avoids the use of expensive starting materials. researchgate.net High product concentrations have been achieved through this microbe-catalyzed synthesis, making it a practical approach for obtaining valuable oligosaccharides that are otherwise difficult to access. researchgate.net
Another significant approach is the use of cell-free synthetic glycobiology . frontiersin.orgcornell.edu This in vitro method combines purified enzymes or cell extracts in a one-pot reaction to construct specific glycan structures. frontiersin.orgacs.org This approach offers precise control over the reaction conditions and components, allowing for the synthesis of homogenous glycomolecules. frontiersin.org For instance, a cell-free system for producing a this compound analogue could involve combining a specific rhamnosyltransferase, a galactose-containing acceptor, and an activated rhamnose donor like dTDP-rhamnose. nih.gov
The engineering of glycosyltransferases themselves is a key aspect of tailoring glycan structures. nih.govresearchgate.net Through techniques like directed evolution and structure-guided rational design, the substrate specificity and activity of these enzymes can be altered. nih.gov This allows for the creation of novel GTs that can incorporate modified or unnatural monosaccharides into growing glycan chains, leading to the synthesis of glycan analogues with unique properties. nih.govnih.gov
Furthermore, metabolic oligosaccharide engineering (MOE) provides a way to modify cellular glycans by introducing non-natural monosaccharide analogues to living cells. nih.govnih.gov These analogues are taken up by the cell, processed by its biosynthetic pathways, and incorporated into glycoconjugates by glycosyltransferases. nih.govacs.org This technique can be used to introduce specific chemical functionalities into glycans for various applications.
These synthetic biology strategies represent a versatile and powerful toolkit for the customized synthesis of complex glycans. By harnessing and engineering biological systems, it is possible to produce tailored glycan structures with a high degree of precision and efficiency.
Molecular Interactions of K Rha Gal in Biological Systems
Glycan-Protein Interactions: Specificity and Affinity
Glycan-protein interactions are fundamental to biological recognition, often involving weak bonding such as CH/π interactions, hydrogen bonding, and hydrophobic effects springernature.com. These interactions are characterized by high specificity and affinity, enabling precise molecular recognition events. Glycans offer significant structural diversity, allowing for fine-tuned recognition by various proteins, including lectins, glycosyltransferases, and enzymes springernature.com.
Lectins are non-enzymatic, non-immunoglobulin proteins that specifically bind to sugars or glycans glycodiag.com. They are ubiquitous in nature and play critical roles in innate immunity by recognizing microbial glycoconjugates mdpi.com.
Rhamnose-Specific Lectins: Some lectins exhibit high specificity for rhamnose. For instance, the lectin CSL (from Crotalaria striata) has been shown to bind specifically to rhamnose, with this binding being completely inhibited by L-rhamnose asm.orgasm.org.
Galactose-Specific and Dual-Specificity Lectins: Lectins that bind galactose are also prevalent. Examples include BPL (from Bauhinia purpurea), RCA120 (from Ricinus communis), and R-type lectins, which commonly bind to galactose units of sugar chains asm.orgresearchgate.net. A novel L-rhamnose-binding lectin, GYL-R, isolated from the bivalve Glycymeris yessoensis, demonstrates dual specificity, recognizing both L-rhamnose and glycans containing α-D-galactose residues at the terminal position mdpi.com. Its binding activity is inhibited by saccharides possessing similar hydroxyl group configurations at C-2 and C-4, such as L-rhamnose, D-galactose, lactose (B1674315), L-arabinose, and raffinose (B1225341) mdpi.com.
Table 1: Examples of Lectin Binding Specificity to Rhamnose and Galactose
| Lectin Name | Primary Specificity | Additional Specificity / Inhibition | Source |
| CSL | L-Rhamnose | Completely inhibited by L-Rhamnose | asm.orgasm.org |
| BPL | Galactose | - | asm.org |
| GYL-R | L-Rhamnose, α-Gal | Inhibited by L-Rhamnose, D-Galactose, Lactose, L-Arabinose, Raffinose | mdpi.com |
| R-type Lectins | Galactose | - | researchgate.net |
Galectins: A family of animal lectins that primarily recognize β-galactoside-containing ligands nih.gov. Galectin-1 (Gal-1) and Galectin-3 (Gal-3) are well-studied members that interact with complex N-glycans and O-glycans on cell surfaces nih.gov. Gal-3, in particular, interacts with various glycoconjugates, such as laminin (B1169045) and adhesin, on cell surfaces to facilitate cellular signaling and migration nih.govmdpi.com. Specific amino acid residues within galectins, such as His45, Arg49, Asn62, and Glu72 in Gal-1, form hydrogen bonds with the hydroxyl groups of galactose and N-acetylglucosamine, highlighting the molecular basis of their specificity nih.gov.
The recognition of glycans by protein receptors is a critical aspect of cellular communication and host-pathogen interactions. Cell surface glycans, including those containing rhamnose and galactose, serve as key recognition markers rsc.orgoup.com.
Bacterial Recognition: Bacterial surface polysaccharides, which frequently incorporate rhamnose and galactose, are recognized by host pattern-recognition receptors (PRRs) of the innate immune system frontiersin.org. For example, the macrophage mannose receptor (MR) primarily prefers mannose, N-acetylglucosamine, and fucose nih.gov. However, specific capsular polysaccharides (CPS) from Klebsiella strains containing di-mannose/rhamnose sequences have been shown to bind to DC-SIGN on macrophages, indicating a broader recognition profile for rhamnose-containing motifs nih.gov.
Plant Interactions: In plants, rhamnogalactan-proteins (RGPs) are crucial. For instance, in Spirogyra pratensis, an RGP's interaction with Yariv's reagent is primarily mediated by its galactan part, with 1,3-linked galactose oligosaccharides being essential for binding nih.gov.
Phage-Host Recognition: In bacteria like Streptococcus thermophilus, a cell surface-associated rhamnogalactan polysaccharide (Rgp), composed of rhamnose, glucose, galactose, and N-acetylglucosamine, is indispensable for the recognition and infection by bacteriophages asm.org. The backbone of this Rgp consists of trisaccharide-repeating units of –2-α-Rha-6-α-Glc-2-α-Rha–, with a tetrasaccharide side chain on many rhamnose residues, showcasing the intricate structural requirements for recognition asm.org.
Role of k-Rha-gal in Cell Surface Recognition Events
"this compound" (representing rhamnose-galactose containing motifs) plays a significant role in cell surface recognition, particularly in host-pathogen interactions and cellular differentiation.
Bacterial Cell Surfaces: Rhamnose and galactose are common components of bacterial cell wall polysaccharides and lipopolysaccharides (LPS), forming part of the exposed glycan structures that are crucial for bacterial identification and interaction with the environment and host immune system biorxiv.orgmdpi.com. The glycosylation patterns of bacterial surface components, such as flagellin, are vital for bacterial virulence and host specificity biorxiv.org.
Host-Pathogen Interface: The specific recognition of rhamnose and galactose-containing structures on bacterial surfaces by host lectins is a key defense mechanism mdpi.comfrontiersin.orgnih.gov. Conversely, pathogens can also evolve to mimic host glycans or present unique glycan signatures to evade or manipulate host immune responses.
Cellular Identity and Function: The complex array of glycans coating cell surfaces, including those with rhamnose and galactose, is essential for distinguishing between different cell types, identifying cancerous cells, and mediating various physiological processes rsc.org.
Modulation of Biological Pathways through Glycan Binding
The binding of glycans, including "this compound" motifs, to proteins can significantly modulate a wide array of biological pathways by altering the structure and function of interacting proteins nih.gov.
Immune Modulation: Polysaccharides containing rhamnose, glucose, and galactose are known for their immunomodulatory properties mdpi.comnih.gov. They can stimulate immune cells, influencing cytokine secretion and macrophage polarization, which is critical in processes like cancer immunotherapy nih.gov. For instance, certain plant polysaccharides with glucose and rhamnose exhibit potent anti-tumor activity nih.gov.
Anti-inflammatory and Antioxidant Activities: Rhamnosides, containing rhamnose, have demonstrated a broad spectrum of biological activities, including anti-inflammatory, anti-viral, and anti-oxidant effects biorxiv.org.
Enzyme Inhibition: Disaccharides containing glucose and rhamnose (such as Rutinose, a component of Poliumoside) have been identified as potential inhibitors of N-Glycanase 1 (NGLY1). This inhibitory effect is believed to occur through binding to critical active sites of NGLY1, such as Lys238 and Trp244, suggesting a role in modulating protein deglycosylation pathways mdpi.com.
Table 2: Modulation of Biological Pathways by Rhamnose-Galactose Containing Glycans
| Glycan Type / Component | Biological Pathway / Effect | Specifics / Mechanism | Citation |
| Rhamnosides | Anti-inflammatory, Anti-viral, Anti-oxidant, Anti-cancer | Broad range of activities | biorxiv.org |
| L-Rhamnose-rich polysaccharides | Proliferation-inducing effects | Stimulate human skin fibroblasts | nih.gov |
| Glucose and Rhamnose disaccharides (e.g., Rutinose) | NGLY1 inhibition | Binding to active sites (Lys238, Trp244) of NGLY1 | mdpi.com |
| Polysaccharides with Rha, Glc, Gal | Immunomodulatory, Anti-cancer, Anti-inflammatory | Influence immune responses, cytokine secretion, macrophage polarization | mdpi.comnih.gov |
| Galectin-3 binding to glycans | Regulation of cell proliferation, apoptosis, differentiation, inflammation, etc. | Interacts with cell surface glycoconjugates, activates specific pathways | nih.govmdpi.com |
Galectin-Mediated Signaling: Galectins, by binding to specific glycan ligands on cell surfaces, can modulate crucial cellular processes. Galectin-3, for instance, is involved in regulating cell proliferation, apoptosis, differentiation, transformation, angiogenesis, inflammation, fibrosis, and host immune defense nih.gov. Its extracellular interactions with cell surface glycoconjugates are known to activate specific signaling pathways mdpi.com. Galectins can also influence apoptosis by regulating the affinity between ligands and their receptors nih.gov.
Glycan Catalysis: Emerging research suggests that glycans are not merely passive structural components or markers but can also act as active players in chemical reactions. Synthetic glycans have been designed to catalyze organic transformations, demonstrating their potential as catalytic scaffolds through specific interactions like CH/π bonding that position substrates near reactive sites springernature.com.
Compound Names and PubChem CIDs
Mechanistic Insights into the Biological Activity of K Rha Gal and Its Derivatives
Structure-Activity Relationship (SAR) Studies of Rhamnose- and Galactose-Containing Glycans
The structural diversity of rhamnose- and galactose-containing glycans contributes significantly to their varied biological functions. Investigations into their SAR aim to identify the specific structural motifs responsible for observed activities.
The specific monosaccharide composition and the nature of their glycosidic linkages are fundamental determinants of the biological activity of glycans. Rhamnose (Rha) and galactose (Gal) are key constituent monosaccharides in many bioactive polysaccharides, such as rhamnogalacturonan-I (RG-I), which is a prominent pectic polysaccharide in plants. RG-I typically features a backbone of alternating α-L-rhamnose and α-D-galacturonic acid residues, with various side chains often containing arabinose and galactose units attached to the rhamnose residues portlandpress.comresearchgate.net.
Studies indicate that the presence of specific monosaccharides, such as rhamnose, mannose, arabinose, and fucose, can be directly correlated with particular biological activities mdpi.comdiva-portal.orgresearchgate.netmdpi.com. For instance, rhamnose as a major monosaccharide component may enhance antioxidant capacity mdpi.com. The type of glycosidic bond (e.g., α- or β-linkages) profoundly impacts the structural properties and biological functions, even for sequences identical in monosaccharide composition nih.gov. For example, α-linkages have been observed for L-arabinose, L-rhamnose, and D-galacturonic acid, while β-linkages are found for D-galactose in certain polysaccharides with strong complement fixation activities researchgate.net.
Generally, polysaccharides with lower molecular weights have been hypothesized to exhibit better hypoglycemic effects, possibly due to increased accessibility and binding affinity to enzymes mdpi.comfrontiersin.org. Branching can enhance the interaction between polysaccharides and cells, thereby affecting immune activity diva-portal.org. For example, the presence of terminal galactose branching in N-glycans can enhance complement-dependent cytotoxicity (CDC) by increasing binding activity to C1q biorxiv.orgresearchgate.net. Conversely, the absence of certain monosaccharides, such as fucose, can improve antibody-dependent cellular cytotoxicity (ADCC) by increasing receptor accessibility biorxiv.orgresearchgate.net.
While L-rhamnose is the more prevalent enantiomer in nature, D-rhamnose has also been identified, particularly in the lipopolysaccharide of Pseudomonas species portlandpress.com. The specific stereochemical arrangement of hydroxyl groups, such as at C-2 and C-4, can be crucial for the inhibitory activity of certain lectins that bind to L-rhamnose and D-galactose researchgate.net. The precise control over anomeric configuration during enzymatic synthesis is a key challenge in carbohydrate chemistry, highlighting its importance in determining biological function researchgate.net.
Elucidation of Molecular Mechanisms of Action in In Vitro Systems
Understanding the molecular mechanisms by which k-Rha-gal and its derivatives exert their biological effects is essential for their therapeutic development. In vitro studies provide crucial insights into these mechanisms, particularly concerning enzyme modulation and immune cell interactions.
Rhamnose- and galactose-containing glycans, particularly certain polysaccharides, have demonstrated the ability to modulate enzyme activity. A notable example is their potential as α-glucosidase inhibitors. α-Glucosidase is an enzyme located in the brush border of the small intestine that hydrolyzes complex carbohydrates into absorbable monosaccharides, primarily glucose wikipedia.orgnih.gov. Inhibition of this enzyme is a key strategy for managing postprandial hyperglycemia in type 2 diabetes nih.govmdpi.comnih.gov.
Research findings indicate that various natural products, including certain polysaccharides with rhamnose and galactose components, can significantly inhibit α-glucosidase activity. For instance, a polysaccharide from Brasenia schreberi containing galactose, fucose, mannose, rhamnose, and other sugars, showed potential hypoglycemic effects mdpi.com. Similarly, a polysaccharide (LGSP) from Liuweizhiji Gegen-Sangshen beverage, composed of galacturonic acid, glucose, rhamnose, and galactose, exhibited antioxidant activity and inhibited pro-inflammatory expressions, with its activity being directly linked to its backbone and glycosidic bond type frontiersin.org.
The mechanism of α-glucosidase inhibition often involves competitive or non-competitive binding to the enzyme, leading to conformational changes and reduced enzymatic activity mdpi.comnih.govscielo.br.
Table 1: Examples of α-Glucosidase Inhibition by Natural Compounds
| Compound/Source | Key Monosaccharides/Features | IC50 (μg/mL or mM) / Inhibition Type | Reference |
| Bavachalcone (from Fructus Psoraleae) | Flavonoid, not a glycan | 15.35 μg/mL (superior to Acarbose) | scielo.br |
| Peptides from Camellia seed cake | Peptides, not glycans | 0.33 mM (LLVLYYEY), 1.11 mM (LLLLPSYSEF) | nih.gov |
| Flavonoids from Astragali Radix | Flavonoids, not glycans | Varied, hydroxylation enhanced activity, glycosylation reduced it | mdpi.com |
| Polysaccharide from Liuweizhiji Gegen-Sangshen beverage (LGSP) | Galacturonic acid, Glucose, Rhamnose, Galactose | Inhibitory effect on α-glucosidase (mechanism not specified in detail) | frontiersin.org |
Rhamnose- and galactose-containing glycans are potent immunomodulatory agents, primarily by interacting with and activating various immune cells, particularly macrophages. These interactions often lead to the production and secretion of cytokines and other mediators, influencing both innate and adaptive immune responses diva-portal.orgresearchgate.netnih.govresearchgate.net.
Rhamnogalacturonan-I (RG-I) rich polysaccharides have shown significant macrophage-activating effects. For instance, a rhamnogalacturonan-I type polysaccharide (PGEP-I) from Panax ginseng leaves demonstrated potent anticancer effects through macrophage activation, involving signaling pathways such as mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) researchgate.net. Macrophages, as crucial innate immune cells, act as immune sentinels and play a vital role in immune defense through phagocytosis, antigen presentation, and cytokine secretion nih.gov.
Polysaccharides can activate macrophages by binding to pattern recognition receptors (PRRs) on their surface, such as Toll-like receptor 2 (TLR2), TLR4, and Dectin-1 nih.govconsensus.appfrontiersin.org. This engagement triggers downstream signaling cascades, including the MAPK and NF-κB pathways, which in turn promote the secretion of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and nitric oxide (NO) nih.govconsensus.apprsc.org. Some polysaccharides can also induce immuno-regulatory cytokines like IL-10 researchgate.netrsc.org.
The specific structural features of rhamnose-containing glycans, such as terminal non-reducing rhamnose residues, are crucial for their ability to induce cytokine production by macrophages, as their removal can abolish this activity frontiersin.org. The presence of rhamnose and galacturonic acid in high content, characteristic of RG-I, is often associated with enhanced immune activity diva-portal.org.
Table 2: Immunomodulatory Effects and Associated Signaling Pathways
| Glycan/Source | Immune Cell Target | Key Immunomodulatory Effects | Signaling Pathways Involved | Reference |
| Rhamnogalacturonan-I (PGEP-I from Panax ginseng) | Macrophages | Macrophage activation, potent anticancer effects, cytokine secretion (IL-6, TNF-α, NO) | MAPK, NF-κB, PRRs (dectin-1, CD11b, CD14, TLR2, TLR4, SR) | researchgate.net |
| Rhamnomannans (Pseudallescheria boydii) | Macrophages | Cytokine release (e.g., TNF-α, IL-6), phagocytosis inhibition | TLR4, MAPK, NF-κB (IkBα degradation) | frontiersin.org |
| Polysaccharides (Acanthopanax senticosus) | RAW 264.7 macrophages | Promote secretion of NO, TNF-α, IL-6 | TLR/MAPK/NF-κB (TLR2, TLR4) | nih.gov |
| Capsular Polysaccharide (Lactobacillus plantarum) | Splenocytes | Enhancement of immunostimulatory (IFNγ, TNF-α, IL-6, IL-12) and immuno-regulatory (IL-10) cytokines | Not explicitly detailed, but potent immunostimulant | researchgate.net |
| Polysaccharides (Phellinus linteus, P. igniarius) | RAW 264.7 cells | Decreased TNF-α, stimulated IL-10, suppressed IL-6 transcription | Not explicitly detailed, but related to inflammation | rsc.org |
Antioxidant Activity Mechanisms
Kaempferol (B1673270) and its glycosidic derivatives, including "this compound" compounds, are well-documented for their significant antioxidant capabilities wikipedia.orgresearchgate.netfishersci.at. These properties are largely attributed to the presence of hydroxyl groups and unsaturated ring systems within the kaempferol aglycone, which enable them to interact with and neutralize reactive oxygen species (ROS) and free radicals researchgate.netuni.lu.
The antioxidant mechanisms of these compounds typically involve several pathways:
Free Radical Scavenging: "this compound" and similar flavonoid glycosides can directly scavenge various free radicals, such as 2,2-diphenyl-1-picrylhydrazyl (DPPH) radicals, hydroxyl radicals (•OH), peroxyl radicals, alkyl radicals, hydrogen peroxide (H₂O₂), superoxide (B77818) radicals, and ABTS radicals uni.luscilit.comnih.govresearchgate.netfishersci.cadsmz.de. This scavenging ability is often correlated with their concentration scilit.com. The mechanisms involved in free radical trapping include hydrogen atom transfer (HAT), proton loss (PL), and electron transfer (ET) reactions uni.lu.
Regulation of Antioxidant Systems: Beyond direct scavenging, these compounds can modulate the endogenous antioxidant defense system within biological systems nih.gov. This involves enhancing the activity of crucial antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GSH-Px) scilit.comnih.govwikipedia.orgfishersci.benih.gov. By increasing the levels or activities of these enzymes, "this compound" derivatives help to restore the balance between pro-oxidants and antioxidants, thereby alleviating oxidative stress nih.govnih.gov.
Modulation of Oxidative Stress-Mediated Signaling Pathways: The protective effects against oxidative stress can also be mediated through the regulation of specific signaling pathways, such as the Keap1/Nrf2 pathway scilit.comwikipedia.orgnih.gov. Activation of the Nrf2 pathway leads to the upregulation of various antioxidant and detoxifying enzymes, further contributing to cellular defense against oxidative damage wikipedia.orgnih.gov.
Polysaccharides, which can contain rhamnose and galactose as monosaccharide components, have also demonstrated antioxidant activity by similar mechanisms, including ROS scavenging and regulation of antioxidant enzyme systems nih.govfishersci.canih.govfishersci.beuni.luflybase.org. For instance, a polysaccharide from Polygonatum cyrtonema Hua containing glucose, mannose, galactose, rhamnose, and galacturonic acid exhibited hydroxyl radical scavenging activity fishersci.be.
Glycan Metabolism and Degradation by Glycosidases
Glycan metabolism and degradation are crucial biological processes involving the precise breakdown of complex carbohydrates into simpler sugar units. This catabolism is primarily orchestrated by a class of enzymes known as glycosidases (also referred to as glycoside hydrolases) guidetopharmacology.org. These enzymes specifically hydrolyze the glycosidic bonds linking monosaccharide residues within glycans, ultimately leading to the liberation of individual monosaccharides guidetopharmacology.org. The degradation pathways are often highly ordered and specific, relying on the coordinated action of various endo- and exoglycosidases.
β-Galactosidase Activity on Galactose Residues
β-Galactosidase (EC 3.2.1.23) is a glycoside hydrolase that plays a vital role in the hydrolysis of terminal non-reducing β-D-galactose residues present in β-D-galactosides. This enzyme specifically cleaves the β-glycosidic bond between a galactose unit and its attached organic moiety. While β-galactosidase exhibits high specificity for the galactose portion of its substrates, it can tolerate a variety of non-galactose components, demonstrating a broader specificity for the remainder of the substrate.
In the context of "this compound" and its derivatives, which contain galactose residues, β-galactosidase would be capable of hydrolyzing the β-linked galactose units. This enzymatic action is fundamental for the complete breakdown of these complex glycosides into their constituent monosaccharides and aglycones. Deficiency in β-galactosidase activity can lead to severe lysosomal storage disorders, such as GM1 gangliosidosis, highlighting its essential role in cellular metabolism.
α-L-Rhamnosidase Activity on Rhamnose Residues
α-L-Rhamnosidase (EC 3.2.1.40) is another critical glycosyl hydrolase involved in the degradation of glycans containing rhamnose. This enzyme is responsible for the hydrolysis of terminal non-reducing α-L-rhamnose residues from a wide array of α-L-rhamnosides. Its substrates include various natural products such as flavonoids, glycosylated proteins, and heteropolysaccharides.
Computational Approaches in K Rha Gal Research
Molecular Modeling and Dynamics Simulations of Glycan Conformations
Molecular modeling and dynamics (MD) simulations are indispensable for exploring the conformational landscape of glycans, which are known for their significant flexibility due to multiple glycosidic linkages. For glycans containing rhamnose and galactose, such as the highly complex Rhamnogalacturonan-II (RG-II), MD simulations have been extensively employed to elucidate their three-dimensional (3D) structures and dynamic behaviors in solution. RG-II, characterized by 12 different monosaccharides linked via a multiplicity of glycosidic bonds, presents a considerable challenge for structural determination glycopedia.eufrontiersin.org.
Researchers have utilized MD simulations, often in conjunction with experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, to determine the most representative conformations and the arrangement of side chains on the galacturonan backbone of RG-II glycopedia.euresearchgate.net. For instance, studies on RG-II from celery cells have used solution-based NMR in concert with molecular dynamics simulations on distinct structural variants to propose atomistic 3D structures that best represent experimental data glycopedia.eu. These simulations often rely on specialized force fields, such as GLYCAM, which are parameterized for unique sugars and linkages to adequately sample the complex conformational landscape of glycans glycopedia.euresearchgate.netresearchgate.net.
MD simulations can describe and analyze the dynamic structural behavior of macromolecules in solution, including the fluctuations of intermolecular hydrogen bonds, residency times of bound water molecules, and side chain motions nih.gov. This is particularly critical for oligosaccharides, which are considered flexible molecules due to several glycosidic bonds allowing significant conformational freedom nih.govresearchgate.net. For example, studies have investigated the water/oil interfacial behaviors of soy hull polysaccharide, revealing through MD simulations that rhamnogalacturonan-I initiates molecular movement toward the interface, with galacturonic acids acting as anchors nih.gov.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Glycans
Quantitative Structure-Activity Relationship (QSAR) modeling aims to establish a mathematical relationship between the chemical structure of compounds and their biological activity. While challenging for glycans due to their inherent structural complexity, conformational diversity, and branching, QSAR principles can be applied to understand how variations in glycan motifs, including those incorporating rhamnose-galactose linkages, influence their biological functions.
The application of QSAR to glycans is an evolving field within computational glycoscience. Although specific QSAR models directly focused on "k-Rha-gal" are not widely documented, the methodology holds promise for predicting the activity of glycan fragments or derivatives based on their structural features. For instance, in broader glycan research, QSAR studies have been explored for various carbohydrate-containing molecules, such as saponins (B1172615) upenn.edu. The complexity of glycan structures, with their numerous hydroxyl groups and diverse glycosidic linkages, necessitates advanced computational descriptors to accurately capture the structural nuances relevant to biological activity. Future QSAR efforts could focus on developing models that correlate specific rhamnose-galactose linkages, their anomeric configurations, and the presence of side chains with observed biological effects, such as binding affinity to specific proteins or immune responses.
In Silico Prediction of Glycan-Binding Proteins and Interaction Sites
In silico methods, particularly molecular docking and advanced simulation techniques, are vital for predicting and characterizing the interactions between glycans and glycan-binding proteins (GBPs). Understanding these interactions is crucial for deciphering biological recognition events involving glycan motifs like "this compound".
Computational docking requires 3D structures for both the protein and the glycan ligand. It helps identify potential binding sites and modes of interaction nih.govresearchgate.net. For glycans, the flexibility of the carbohydrate component poses a challenge, as typical docking methods often keep the protein surface rigid, potentially limiting the consideration of induced-fit effects nih.govresearchgate.net. Despite these challenges, in silico approaches have been successfully applied to study complex protein-glycan interactions. For example, high-throughput glycan array screening combined with computational analysis has revealed rhamnogalacturonan-I (RG-I) as a ligand for Arabidopsis Leucine-Rich Repeat Receptor Kinases (ARMs), identifying specific RG-I oligosaccharide structures required for interaction and immune activation biorxiv.org.
Key aspects of glycan-protein interactions elucidated through computational modeling include the nature of non-covalent interactions. Predominant interactions often involve hydrogen bonding, due to the multiple hydroxyl groups on glycans, and hydrophobic interactions, frequently mediated by aromatic amino acids in the binding pocket that confer CH-π or stacking interactions with the glycan ring mdpi.com. Computational methods can also provide insights into dynamic properties such as the fluctuation of intermolecular hydrogen bonds and the entropic and enthalpic changes associated with glycan binding, which are difficult to determine experimentally nih.gov.
Chemoinformatics and Glycoinformatics for Database Analysis
Chemoinformatics and glycoinformatics are specialized fields that apply computational and informational techniques to chemical and glycan data, respectively. They are essential for managing, analyzing, and extracting knowledge from the vast and growing datasets of glycan structures and related biological information.
Glycoinformatics specifically addresses the unique challenges posed by glycan structures, which are not confined to linear sequences and can be highly branched, unlike proteins or nucleic acids nih.gov. It involves the development and use of specialized databases, tools, and algorithms for glycan representation, storage, search, and analysis glyco.ac.ru. Examples of such resources include the Bacterial Carbohydrate Structure Database (BCSDB), an open-access project that collects primary publication data on bacterial carbohydrate structures, their biological properties, and taxonomic annotations acs.org.
Computational tools like GlycanBuilder and GlycoWorkbench facilitate the drawing, annotation, and analysis of glycan structures, including those containing rhamnose and galactose residues nih.gov. These tools are crucial for interpreting glycomics data, such as mass spectrometry results, and for visualizing glycan motifs. Glycoinformatics also plays a role in analyzing the distribution of monosaccharides, such as rhamnose, and their neighboring units within bacterial glycans, providing insights into their sequence neighborhoods and potential functions nih.gov. The integration of experimental data with glycoinformatics tools and databases is critical for understanding the complex roles glycans play in various biological processes, from cell recognition to disease progression glyco.ac.ru.
Future Directions and Research Opportunities
Advancements in High-Throughput Glycan Synthesis and Screening
Future research will heavily rely on the development of high-throughput (HT) methods for both the synthesis and screening of glycans. The difficulty in obtaining sufficient quantities of homogeneous glycan samples has historically limited functional studies nih.govresearchgate.net.
Automated Glycan Assembly (AGA) : Significant progress in automated glycan assembly (AGA) is enabling the rapid and systematic synthesis of complex oligosaccharides. Recent advancements have demonstrated the ability to synthesize polysaccharides as long as 100-mers through a multi-step automated process, drastically reducing synthesis time and effort researchgate.net. This will be crucial for generating diverse libraries of k-Rha-gal containing structures for functional studies.
Microfluidic Technologies : Microfluidics are emerging as powerful tools for reproducible and high-throughput chemical and enzymatic glycan synthesis nih.govresearchgate.net. These platforms offer advantages such as reaction compartmentalization, tunable residence times, and the potential for continuous manufacturing, allowing for spatiotemporal control over glycosylation reactions researchgate.net. This technology can enhance the scalability, productivity, and selectivity of glycosylation reactions relevant to this compound motif incorporation.
Glycan Arrays : High-throughput screening using glycan arrays is expected to become even more powerful for exploring glycan-lectin interactions and identifying high-affinity ligands mdpi.com. These arrays allow for the examination of numerous glycan samples with small amounts of material, providing insights into precise structure-activity relationships mdpi.com. This will be critical for uncovering the binding specificities of this compound containing glycans.
Novel Methodologies for Glycan Structural Characterization
The precise structural elucidation of complex glycans remains a significant challenge due to their inherent diversity and heterogeneity nih.govrsc.org. Future efforts will focus on enhancing the resolution, sensitivity, and throughput of analytical techniques.
Advanced Mass Spectrometry (MS) : Tandem mass spectrometry (MS/MS) techniques, particularly electron-activated dissociation (ExD) methods like electron transfer dissociation (ETD) and electronic excitation dissociation (EED), are proving invaluable for detailed glycan structural analysis acs.org. These methods generate rich cross-ring fragments crucial for determining glycan linkages, which are often difficult to obtain with conventional collision-induced dissociation (CID) acs.org. The combination of MS with liquid chromatography (LC-MS/MS) continues to improve for comprehensive glycan profiling rsc.org.
Nuclear Magnetic Resonance (NMR) Spectroscopy : High-resolution NMR spectroscopy remains a cornerstone for definitive glycan structural determination and for understanding glycan-lectin interactions at an atomic level mdpi.comnih.gov. Advances in cryo-probe technology and computational methods will further enhance the sensitivity and applicability of NMR for complex glycans, including those with the this compound motif rsc.org.
Integrated Chromatographic and Spectroscopic Approaches : Combining high-performance liquid chromatography (HPLC), ultra-high performance liquid chromatography (UHPLC), and capillary electrophoresis (CE) with sensitive detection methods like fluorescence detection (FLD) and laser-induced fluorescence (LIF) will enable more efficient separation and characterization of glycan mixtures rsc.orgnih.govcreative-proteomics.comglyxera.com. Novel removable fluorescent labels are also being developed to facilitate multi-method approaches for in-depth N-glycan analysis, potentially uncovering challenging structures and modifications glyxera.com.
Systems Glycobiology Approaches for Comprehensive Understanding
Systems glycobiology is an emerging discipline that aims to provide a holistic, quantitative understanding of the glycome by integrating experimental and computational tools nih.govucsd.edufrontiersin.orgnih.gov.
Multi-Omics Integration : Future research will increasingly integrate glycomics data with other 'omics' fields such as genomics, proteomics, lipidomics, and metabolomics nih.govneb.com. This integrated approach will offer a more comprehensive view of how cellular pathways function and how glycosylation changes in response to various physiological and pathological conditions neb.com. For this compound containing glycans, this could reveal their roles in specific cellular processes or disease states.
Computational Modeling and Bioinformatics : The development of computational frameworks and data analysis tools, including probabilistic Markov modeling, will aid in interpreting complex experimental data and guiding glycoengineering efforts nih.govucsd.edunih.gov. These models can predict how variations in nutrients or gene regulation impact glycan expression, offering insights into the biosynthesis of complex glycans like those containing this compound ucsd.edu.
Functional Glycomics : Moving beyond structural analysis, systems glycobiology will focus on elucidating the functional consequences of glycan structures, including their roles in molecular recognition, cell-cell interactions, and immune modulation nih.govacs.org. This will involve developing high-throughput functional assays to link specific this compound structures to their biological activities.
Engineering of Microbial Platforms for Sustainable Glycan Production
Microbial glycoengineering offers a cost-effective and efficient route for producing complex glycans and glycoconjugates in bulk quantities ucl.ac.ukbiorxiv.org.
Metabolic Engineering : Future efforts will focus on rationally designing microbial strains, particularly common laboratory species like Escherichia coli and Bacteroides thetaiotaomicron, to overproduce glycan precursors and assemble non-native sugar structures ucl.ac.uknih.govresearchgate.net. This involves identifying metabolic engineering targets at the genome level and optimizing cellular processes for glycan production ucl.ac.uknih.gov.
Synthetic Biology Approaches : The application of synthetic biology tools, such as the logical design and introduction of orthogonal glycosylation pathways, will enable the creation of highly efficient microbial factories for tailored glycan synthesis acs.orgucl.ac.uknih.gov. This includes engineering bacteria to produce human-like glycans or specific bacterial polysaccharides, which could encompass complex rhamnose- and galactose-containing structures biorxiv.orgnih.gov.
Expanding Substrate Promiscuity : Research will continue to expand the promiscuity of key glycosyltransferases to accept a wider range of sugar substrates, allowing for the biosynthesis of structurally diverse glycans, including those with novel this compound linkages or modifications nih.gov.
Emerging Roles of this compound in Advanced Glycobiology
As analytical and synthetic capabilities advance, the specific biological roles of glycans containing the this compound motif are expected to be further elucidated, leading to new applications in advanced glycobiology.
Flavonoid Glycosides : The this compound motif is present in flavonoid glycosides such as Kaempferol (B1673270) 3-glucosyl(1-3)rhamnosyl(1-6)galactoside ontosight.aiuni.lu. Future research will delve deeper into the precise biological activities of these compounds, including their antioxidant, anti-inflammatory, and other potential therapeutic properties, and how the specific glycan structure influences these functions ontosight.aifrontiersin.org.
Bacterial Polysaccharides : Rhamnose and galactose are common components of bacterial lipopolysaccharides (LPS) and capsular polysaccharides wikipedia.orgumaryland.educdnsciencepub.comencyclopedia.pub. Understanding the role of this compound motifs within these bacterial glycans is crucial for developing new antimicrobial strategies, vaccines, and diagnostics by targeting pathogen-specific carbohydrate structures biorxiv.orgnih.gov.
Plant Cell Wall Components : Rhamnose and galactose are also key constituents of plant cell wall polysaccharides like pectins, particularly in rhamnogalacturonans (RG-I) encyclopedia.pub. Future studies may explore the role of specific this compound linkages in plant development, defense mechanisms, and their potential applications in biomaterials or nutrition.
The integration of these advanced methodologies will accelerate the understanding of this compound containing glycans, paving the way for their targeted manipulation and utilization in diverse biotechnological and biomedical applications.
Q & A
Q. Table 1: Comparison of Analytical Techniques
| Method | Resolution | Sample Prep Time | Cost (Relative) |
|---|---|---|---|
| HPLC | High | Moderate | $$$ |
|
| NMR | Very High | High |
| | MS | Moderate | Low | $$ | --- #### **2. Advanced: How to resolve contradictions in spectroscopic data of this compound across studies?** **Methodological Answer:** Deploy frameworks like *contracrow* to flag inconsistencies in spectral peaks or retention indices <span data-key="40" class="reference-num" data-pages="undefined">3</span>. Construct a knowledge graph (KG) of this compound’s reported properties using triplet extraction (entity-relationship-entity) to visualize conflicting nodes <span data-key="41" class="reference-num" data-pages="undefined">5</span><span data-key="42" class="reference-num" data-pages="undefined">15</span>. Conduct sensitivity analyses on experimental variables (e.g., solvent polarity, temperature) to identify confounding factors. Cross-validate findings with independent labs using blinded samples <span data-key="43" class="reference-num" data-pages="undefined">11</span>. --- #### **3. Basic: What are the best practices for ensuring sample purity during this compound synthesis?** **Methodological Answer:** Implement orthogonal validation: combine TLC for rapid purity checks and HPLC for quantitative analysis <span data-key="44" class="reference-num" data-pages="undefined">17</span>. Use gradient elution protocols to separate closely related impurities. Document batch-specific conditions (e.g., catalyst concentration, reaction time) in a structured database for reproducibility <span data-key="45" class="reference-num" data-pages="undefined">10</span>. Peer-reviewed protocols from journals indexed in Google Scholar should guide threshold settings for acceptable impurity levels (<0.1%) <span data-key="46" class="reference-num" data-pages="undefined">14</span>. --- #### **4. Advanced: How to integrate multi-omics data to elucidate this compound’s metabolic pathways?** **Methodological Answer:** Leverage Graph-RAG to merge transcriptomic, proteomic, and metabolomic datasets into a multi-layered knowledge graph <span data-key="47" class="reference-num" data-pages="undefined">5</span>. Apply modular RAG to retrieve context from heterogeneous sources (e.g., enzyme databases, pathway repositories) <span data-key="48" class="reference-num" data-pages="undefined">13</span>. Use *multi-hop reasoning* to infer interactions: e.g., if this compound upregulates Gene X (transcriptomics) and Gene X encodes Enzyme Y (proteomics), predict Enzyme Y’s role in metabolite conversion <span data-key="49" class="reference-num" data-pages="undefined">15</span>. Validate with knockout models or isotopic tracing. --- #### **5. Basic: How to formulate a focused research question on this compound’s mechanism of action?** **Methodological Answer:** Follow the SMART criteria: Specific, Measurable, Achievable, Relevant, Time-bound <span data-key="50" class="reference-num" data-pages="undefined">8</span>. Example: *“Does this compound inhibit Enzyme Z in vitro within 72 hours at IC50 ≤ 10 μM?”* Use Gap Analysis in Literature Review (GRL) to identify understudied targets, such as comparing this compound’s binding affinity to analogs <span data-key="51" class="reference-num" data-pages="undefined">12</span>. Prioritize questions addressing reproducibility crises (e.g., “Why do IC50 values vary across cell lines?”) <span data-key="52" class="reference-num" data-pages="undefined">14</span>. --- #### **6. Advanced: How to optimize this compound’s bioactivity using machine learning (ML)?** **Methodological Answer:** Train a convolutional neural network (CNN) on structural analogs’ bioactivity data to predict this compound’s optimal substituents <span data-key="53" class="reference-num" data-pages="undefined">1</span>. Use hyperparameter tuning (e.g., dropout rates, learning schedules) to avoid overfitting. Validate predictions with in vitro assays and cross-reference with CRAG benchmarks for accuracy <span data-key="54" class="reference-num" data-pages="undefined">20</span>. For multi-objective optimization (e.g., potency vs. solubility), employ Pareto front analysis in ML pipelines <span data-key="55" class="reference-num" data-pages="undefined">3</span>. --- #### **7. Basic: What statistical methods are appropriate for analyzing dose-response curves of this compound?** **Methodological Answer:** Apply nonlinear regression (e.g., Hill equation) to model sigmoidal curves <span data-key="56" class="reference-num" data-pages="undefined">17</span>. Use bootstrapping to estimate confidence intervals for EC50/IC50 values. For outliers, perform Grubbs’ test or leverage RAG tools to retrieve case studies on similar anomalies <span data-key="57" class="reference-num" data-pages="undefined">16</span>. Document effect size (e.g., Cohen’s d) to contextualize biological significance <span data-key="58" class="reference-num" data-pages="undefined">11</span>. --- #### **8. Advanced: How to address ethical and reproducibility challenges in this compound research?** **Methodological Answer:** Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing <span data-key="59" class="reference-num" data-pages="undefined">10</span>. Pre-register hypotheses and analytical plans to reduce bias <span data-key="60" class="reference-num" data-pages="undefined">6</span>. Use contradiction detection frameworks (e.g., *contracrow*) to audit conflicting results in literature <span data-key="61" class="reference-num" data-pages="undefined">3</span>. For animal studies, follow ARRIVE guidelines and include sham controls to isolate compound-specific effects <span data-key="62" class="reference-num" data-pages="undefined">21</span>. --- **References** - Experimental design: <span data-key="63" class="reference-num" data-pages="undefined">6</span><span data-key="64" class="reference-num" data-pages="undefined">8</span><span data-key="65" class="reference-num" data-pages="undefined">14</span> - Data contradiction analysis: <span data-key="66" class="reference-num" data-pages="undefined">3</span><span data-key="67" class="reference-num" data-pages="undefined">5</span><span data-key="68" class="reference-num" data-pages="undefined">11</span> - RAG/KG integration: <span data-key="69" class="reference-num" data-pages="undefined">5</span><span data-key="70" class="reference-num" data-pages="undefined">13</span><span data-key="71" class="reference-num" data-pages="undefined">15</span> - Statistical validation: <span data-key="72" class="reference-num" data-pages="undefined">11</span><span data-key="73" class="reference-num" data-pages="undefined">17</span><span data-key="74" class="reference-num" data-pages="undefined">20</span> - Ethical frameworks: <span data-key="75" class="reference-num" data-pages="undefined">10</span><span data-key="76" class="reference-num" data-pages="undefined">21</span> This FAQ leverages methodological rigor from peer-reviewed workflows while avoiding non-academic sources.Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
